REACTION_CXSMILES
|
ClC1C=CC([C:8]2[CH:13]=C[C:11]([C:14]([OH:16])=O)=[C:10]([O:17]C)[CH:9]=2)=CC=1.OC1[C:21]([C:26]([OH:28])=[O:27])=[N:22][CH:23]=CC=1.[CH:29](N(C(C)C)CC)(C)[CH3:30].C[N:39](C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1>CN(C=O)C>[CH2:29]([O:28][C:26](=[O:27])[CH2:21][N:22]([C:14]([C:11]1[C:10]([OH:17])=[CH:9][CH:8]=[CH:13][N:39]=1)=[O:16])[CH3:23])[CH3:30]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC(=C(C=C1)C(=O)O)OC
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.825 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0.039 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
methylamino-acetic acid ester hydrochloride
|
Quantity
|
0.663 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction is stirred at room temperature for 32 hours after which the solvent
|
Duration
|
32 h
|
Type
|
CUSTOM
|
Details
|
is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between EtOAc and 1M HCl
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material is purified over silica (EtOAc:hexanes 1:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN(C)C(=O)C1=NC=CC=C1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |